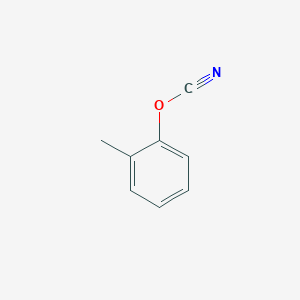

Cyanic acid, 2-methylphenyl ester

Description

Contextualization of Aryl Cyanates within Organic Chemistry

Aryl cyanates are esters of cyanic acid with an aromatic substituent. The defining feature of these molecules is the cyanate (B1221674) functional group (-OCN) attached to an aryl ring system. wikipedia.orgwikipedia.org This places them within the larger family of organic cyanates. They are isomeric with aryl isocyanates (-NCO), and while they can be rearranged under certain conditions, aryl cyanates are generally stable compounds. wmich.edu Their chemistry is distinct from that of aryl nitriles (or cyanides), where the cyano group (-CN) is directly bonded to the aromatic ring. lookchem.comnih.gov The presence of the oxygen atom between the aryl ring and the cyanate group significantly influences the electronic properties and reactivity of the molecule.

Historical Development and Evolution of Aryl Cyanate Research

The study of cyanates and their congeners dates back over two centuries, playing a pivotal role in the development of fundamental chemical concepts like isomerism. acs.orgnih.gov The seminal synthesis of urea (B33335) from ammonium (B1175870) cyanate by Wöhler is a cornerstone of organic chemistry. nih.gov The initial synthesis of aryl cyanates was typically achieved through the reaction of a phenol (B47542) with a cyanogen (B1215507) halide, such as cyanogen chloride, in the presence of a base. wikipedia.org

Over the years, research has expanded from fundamental synthesis and characterization to exploring their applications. A significant area of development has been in the field of polymer chemistry. The ability of aryl cyanates to undergo cyclotrimerization to form highly stable triazine rings is the basis for the formation of cyanate ester resins. wikipedia.orgmdpi.com These resins are known for their exceptional thermal stability, low dielectric constants, and low moisture absorption, making them suitable for applications in aerospace and electronics. wikipedia.orgresearchgate.net Research has also focused on developing new catalytic systems for their synthesis and polymerization, as well as blending them with other polymers like epoxies and bismaleimides to create materials with tailored properties. wikipedia.orgresearchgate.net

Structural Features and Electronic Configuration of Aromatic Cyanates

The general structure of an aromatic cyanate is Ar-O-C≡N, where "Ar" represents an aryl group. The cyanate group is linear, and the electronic structure is best described by resonance, with contributions from both a single C-O bond and a triple C≡N bond, and a form with a double C=O bond and a double C=N bond. wikipedia.org The aryl group is a conjugated system of delocalized π electrons in a planar ring structure. wikipedia.org

The electronic configuration of the cyanate group, with its triple bond, results in a high frequency band in the infrared spectrum around 2096 cm⁻¹. wikipedia.org The oxygen atom, being sp2 hybridized, has lone pairs of electrons, one of which is in the π system of the aromatic ring. This interaction influences the electron density of the ring and the reactivity of the molecule. The specific substituents on the aromatic ring, such as the methyl group in Cyanic acid, 2-methylphenyl ester, can further modify the electronic properties through inductive and resonance effects.

Interactive Data Table: General Properties of Aromatic Cyanates

| Property | Description |

| Functional Group | -O-C≡N |

| Hybridization of N | sp |

| Hybridization of C (cyanate) | sp |

| Hybridization of O (ester) | sp2 |

| Key Reaction | Cyclotrimerization to form triazine rings |

| Common Precursors | Phenols and cyanogen halides |

| Key Applications | High-performance thermosetting resins |

Research Gaps and Future Directions in Aryl Cyanate Chemistry

Despite significant advances, research in aryl cyanate chemistry is ongoing. One of the current frontiers is the development of more sustainable and environmentally benign synthetic methods, avoiding toxic reagents like cyanogen halides. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) is a promising area of investigation. organic-chemistry.orgnih.gov

Another area of active research is the synthesis of novel cyanate ester monomers with tailored properties. While the synthesis of new monomers has somewhat plateaued, the focus has shifted to creating new formulations and processing techniques to enhance properties like toughness and thermal stability. researchgate.net There is also continued interest in understanding the complex kinetics and mechanisms of the curing process, especially in blends with other polymers. mdpi.comresearchgate.net The exploration of heavy cyanate congeners, where oxygen or nitrogen is replaced by heavier elements from their respective groups, is also an emerging field with potential for new discoveries. acs.org

Scope and Objectives of Research on this compound

While the broader family of aryl cyanates is well-documented, specific research on this compound is less prevalent in the literature compared to its isomers, such as the 4-methylphenyl ester. Therefore, a key objective for future research would be the detailed synthesis, purification, and characterization of this specific compound.

Further research should aim to:

Elucidate the precise impact of the ortho-methyl group on the reactivity of the cyanate function, particularly in cyclotrimerization reactions.

Conduct detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to build a comprehensive data profile for this molecule.

Investigate its thermal properties and compare them with other isomers to understand structure-property relationships.

Explore its potential as a monomer for the synthesis of novel polycyanurate resins with unique properties imparted by the 2-methylphenyl substituent.

This focused investigation would fill a gap in the current body of knowledge and provide valuable data for the rational design of new materials based on aryl cyanates.

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2-methylphenyl) cyanate |

InChI |

InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,1H3 |

InChI Key |

GWBSCOKVLHUIHQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC#N |

Canonical SMILES |

CC1=CC=CC=C1OC#N |

Origin of Product |

United States |

Synthetic Methodologies for Cyanic Acid, 2 Methylphenyl Ester

Established Synthetic Pathways for Aryl Cyanate (B1221674) Esters

The most well-established and widely utilized method for the synthesis of aryl cyanate esters, including cyanic acid, 2-methylphenyl ester, involves the reaction of a phenolic precursor with a cyanogen (B1215507) halide. orgsyn.org This method is valued for its reliability and applicability to a wide range of phenols.

Nucleophilic Substitution Reactions with Cyanogen Halides (e.g., BrCN) and Phenolic Precursors

The synthesis of this compound, is classically achieved through a nucleophilic substitution reaction between 2-methylphenol (o-cresol) and a cyanogen halide, most commonly cyanogen bromide (BrCN). orgsyn.orgresearchgate.net In this reaction, the oxygen atom of the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the cyanogen halide. The halide ion is subsequently displaced, forming the cyanate ester and a hydrogen halide byproduct.

The general reaction is as follows:

ArOH + XCN → ArOCN + HX

Where Ar represents the 2-methylphenyl group and X is a halogen.

A detailed procedure for a similar compound, phenyl cyanate, involves the in-situ preparation of cyanogen bromide followed by its reaction with phenol (B47542). orgsyn.org This approach is also applicable to the synthesis of this compound from 2-methylphenol. orgsyn.org The reaction is typically carried out in a suitable organic solvent that is immiscible with water, such as tetrachloromethane, ether, or chloroform, to facilitate product separation. orgsyn.org

Role of Organic Bases in Cyanate Ester Synthesis

The hydrogen halide generated during the reaction can protonate the starting phenol, reducing its nucleophilicity and hindering the reaction. To neutralize this acid and drive the reaction to completion, an organic base is crucial. orgsyn.orgnih.gov Triethylamine (B128534) (Et₃N) is a commonly employed base for this purpose. orgsyn.orgcnrs.fr It reacts with the hydrogen halide to form a triethylammonium (B8662869) halide salt, which is often insoluble in the reaction solvent and can be removed by filtration. orgsyn.org

The addition of the organic base is carefully controlled, often added dropwise at low temperatures (e.g., 0-10°C) to manage the exothermic nature of the neutralization reaction. orgsyn.org The presence of the base ensures a continuous supply of the phenoxide ion, which is a more potent nucleophile than the neutral phenol, thereby promoting the desired substitution reaction.

Exploration of Novel Synthetic Routes for this compound

While the reaction of phenols with cyanogen halides remains the predominant synthetic method, research into alternative and potentially more efficient or "greener" synthetic routes is ongoing.

Multicomponent Reaction Approaches Relevant to Cyanate Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an attractive strategy for the synthesis of complex molecules. While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs that form C-N bonds could be conceptually applied. For instance, reactions involving an isocyanide, a carbonyl compound, and a suitable third component are known to generate diverse heterocyclic structures. researchgate.net The development of a novel MCR that brings together a source of the 2-methylphenoxy group, a cyanide source, and a third component under catalytic conditions could represent a future avenue for the synthesis of this target molecule.

Transition Metal-Catalyzed Cyanation Strategies

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the formation of C-O and C-N bonds is well-documented. beilstein-journals.orgbohrium.comnih.gov While much of the research in this area has focused on the synthesis of phenols from aryl halides or the synthesis of aryl nitriles, the adaptation of these methods for the direct synthesis of aryl cyanate esters is a plausible area for exploration.

For example, a palladium- or copper-catalyzed coupling of 2-methylphenol with a non-toxic cyanide source could potentially yield the desired cyanate ester. The challenge lies in controlling the regioselectivity of the cyanation to occur on the oxygen atom rather than the aromatic ring. The choice of ligand, metal catalyst, and cyanide source would be critical in directing the reaction towards the desired product. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is essential for industrial applications to maximize yield and purity while minimizing costs and environmental impact. Key parameters that are typically optimized include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base.

For the established synthesis using cyanogen bromide and 2-methylphenol, the reaction is often performed at low temperatures to control the exothermicity and minimize side reactions. orgsyn.orgnih.gov The molar ratio of the reactants is a critical factor, with a slight excess of the cyanogen halide and base sometimes used to ensure complete conversion of the phenol. nih.gov The choice of solvent can influence reaction rates and the ease of product isolation. orgsyn.org

The following table summarizes typical reaction conditions that can be optimized for the synthesis of aryl cyanate esters, which are applicable to this compound.

| Parameter | Condition | Rationale |

| Phenolic Precursor | 2-Methylphenol (o-Cresol) | Starting material for the target compound. |

| Cyanating Agent | Cyanogen Bromide (BrCN) | Common and effective electrophilic cyanide source. orgsyn.org |

| Base | Triethylamine (Et₃N) | Neutralizes the HBr byproduct and enhances nucleophilicity of the phenol. orgsyn.org |

| Solvent | Acetone, Chloroform, Tetrachloromethane | Provides a medium for the reaction and facilitates workup. orgsyn.orgcnrs.fr |

| Temperature | 0 to 10 °C | Controls the exothermic reaction and minimizes side products. orgsyn.orgcnrs.fr |

| Reaction Time | 1 to 3 hours | Typically sufficient for completion of the reaction. cnrs.frnih.gov |

The yield for the synthesis of aryl cyanates via this method is generally good, with reported yields for similar compounds often exceeding 75%. orgsyn.org

Solvent Effects on Reaction Efficiency

The choice of solvent is critical for the successful synthesis of 2-methylphenyl cyanate. The solvent must effectively dissolve the phenolic reactant and the cyanogen halide while remaining largely immiscible with the aqueous phase that may be present, particularly during the workup. orgsyn.org The efficiency of the reaction is influenced by the solvent's ability to facilitate the interaction between the reactants and manage the reaction temperature.

Commonly used solvents are water-immiscible organic liquids. orgsyn.org Acetone is also frequently employed due to its ability to dissolve both the phenol and the cyanogen halide, facilitating a homogeneous reaction mixture before the base is added. google.commdpi.com

Table 1: Solvents Used in the Synthesis of Aryl Cyanates

| Solvent | Rationale for Use | Reference |

|---|---|---|

| Tetrachloromethane | Water-immiscible solvent, facilitates separation from aqueous byproducts. | orgsyn.org |

| Acetone | Dissolves reactants (phenol, cyanogen halide) to create a homogeneous solution. | google.commdpi.com |

| Ether | Water-immiscible alternative for the reaction. | orgsyn.org |

| Benzene (B151609) | Water-immiscible alternative for the reaction. | orgsyn.org |

The use of a non-polar, water-immiscible solvent simplifies the purification process, allowing for easy separation of the organic phase containing the product from the aqueous phase containing the triethylamine hydrohalide salt. orgsyn.org

Temperature and Pressure Influences on Synthesis

Strict temperature control is paramount during the synthesis of 2-methylphenyl cyanate. The reaction between the phenoxide, cyanogen halide, and base is exothermic, and maintaining a low temperature is essential to prevent side reactions and ensure a high yield of the desired product. orgsyn.org

Research indicates that the reaction is typically conducted at temperatures ranging from -30°C to 10°C. orgsyn.orgmdpi.com One established procedure involves cooling the reaction mixture to between -5°C and 5°C while the base is added. orgsyn.org Another approach cools the mixture to as low as -30°C before the dropwise addition of triethylamine. mdpi.com This careful temperature management minimizes the potential for undesired polymerization or decomposition of the product.

Table 2: Reported Temperature Conditions for Cyanate Ester Synthesis

| Stage | Temperature Range | Purpose | Reference |

|---|---|---|---|

| Cyanogen Bromide Formation | -5°C to 5°C | To control the exothermic reaction between sodium cyanide and bromine. | orgsyn.org |

| Cyanation of Phenol | 5°C to 10°C | To control the exothermic reaction during the dropwise addition of base. | orgsyn.org |

Atmospheric pressure is typically used for the reaction itself. However, reduced pressure is applied during the purification stage. After the reaction is complete and the product is extracted, the solvent is removed by distillation under reduced pressure using a rotary evaporator, often at a moderate temperature (e.g., 20°C) to avoid thermal degradation of the cyanate ester. orgsyn.org

Catalyst Selection and Loading for Enhanced Productivity

While the term "catalyst" is not strictly accurate for this reaction, the selection and loading of the base are critical for productivity. The reaction relies on a stoichiometric amount of a base, most commonly a tertiary amine like triethylamine, to act as an acid scavenger. orgsyn.orggoogle.commdpi.com The base deprotonates the phenol, and more importantly, neutralizes the hydrogen halide byproduct, preventing it from protonating the product or unreacted phenoxide and stopping the reaction.

The quantity of the base is a crucial parameter. Generally, an equivalent amount of base relative to the phenol is used. orgsyn.org However, it is noted to be of essential importance that an excess of cyanogen halide is always present in the reaction mixture relative to the base at any given moment. google.com This is often achieved by adding the base dropwise to the mixture of the phenol and the cyanogen halide. google.com This strategy ensures that the highly reactive phenoxide intermediate preferentially reacts with the cyanogen halide rather than participating in side reactions. An excess of cyanogen halide, often in a small amount, is also preferred to drive the reaction to completion. google.com

Mechanistic Investigations of 2-methylphenyl Cyanate Formation

The formation of 2-methylphenyl cyanate from 2-methylphenol and a cyanogen halide (CYX, where CY is the cyano group and X is a halide) is a classic example of nucleophilic substitution. Mechanistic investigations focus on identifying the key reactive species and understanding the factors that govern the reaction rate.

Elucidation of Reaction Intermediates

The reaction proceeds through a well-understood sequence involving key intermediates. The primary steps are the formation of a nucleophile and its subsequent attack on the electrophilic cyano group.

Formation of the Phenoxide Ion: The first step is the deprotonation of 2-methylphenol by the base (e.g., triethylamine, Et₃N). The base removes the acidic proton from the hydroxyl group, generating the highly nucleophilic 2-methylphenoxide anion. This intermediate is the key reactive species that initiates the cyanation.

Nucleophilic Attack: The 2-methylphenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of the cyanogen halide (e.g., cyanogen bromide, BrCN). The carbon atom in BrCN is electron-deficient due to the electron-withdrawing effects of both the nitrogen and bromine atoms.

Formation of Product: The nucleophilic attack results in the formation of a new carbon-oxygen bond and the simultaneous cleavage of the carbon-halogen bond. The halide ion (e.g., Br⁻) is expelled as a leaving group. The halide ion then combines with the protonated base (e.g., Et₃NH⁺) to form a stable salt (e.g., triethylammonium bromide), which often precipitates from the organic solvent.

Kinetic Studies of the Formation Process

While detailed kinetic studies specifically for the formation of 2-methylphenyl cyanate are not extensively published, the kinetics can be inferred from the principles of nucleophilic substitution reactions. The rate of the reaction would be expected to follow a second-order rate law, dependent on the concentrations of both the 2-methylphenoxide ion and the cyanogen halide.

Rate = k[2-methylphenoxide][Cyanogen Halide]

Kinetic investigations would typically involve monitoring the reaction progress over time. This could be achieved through various analytical techniques:

Spectroscopy: Infrared (IR) spectroscopy could be used to monitor the appearance of the characteristic strong absorption band of the cyanate group (-OCN) around 2235-2282 cm⁻¹. orgsyn.org

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) could be used to measure the decreasing concentration of the reactants (2-methylphenol) and the increasing concentration of the product (2-methylphenyl cyanate).

Factors influencing the reaction rate (k) would include temperature, following the Arrhenius relationship, and the solvent, which can affect the solvation and reactivity of the ionic intermediates. The high purity of the synthesized cyanate ester is often a prerequisite for subsequent kinetic studies, particularly for the curing or cyclotrimerization reactions for which these monomers are used. mdpi.com

Advanced Reaction Pathways and Mechanistic Studies of Cyanic Acid, 2 Methylphenyl Ester

Cyclotrimerization Reactions of Aryl Cyanate (B1221674) Esters

The hallmark reaction of cyanic acid, 2-methylphenyl ester, like other aryl cyanate esters, is its cyclotrimerization to form a network of 1,3,5-triazine (B166579) rings. This exothermic polymerization process leads to the formation of a highly cross-linked, rigid thermoset polymer. The reaction can be initiated thermally or by using various catalysts.

Mechanistic Aspects of Triazine Ring Formation

The generally accepted mechanism for the uncatalyzed thermal cyclotrimerization of aryl cyanate esters is a complex, multi-step process. It is believed to initiate with the formation of a transient, unstable cyanate dimer, which then reacts with a third cyanate monomer to form the stable six-membered triazine ring.

In the presence of active hydrogen compounds, such as phenols, the mechanism is altered. The reaction proceeds through the formation of an imidocarbonate intermediate. researchgate.net This is initiated by the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon of the cyanate group. This imidocarbonate then reacts with two more cyanate ester molecules, leading to the formation of the triazine ring and regeneration of the phenolic catalyst. researchgate.net

Influence of Substituents on Cyclotrimerization Kinetics

The rate of cyclotrimerization is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of the ortho-methyl group in this compound, exerts both electronic and steric effects on the reactivity of the cyanate group.

Catalytic Approaches to Controlled Trimerization

To achieve lower curing temperatures and faster reaction rates, various catalysts can be employed for the cyclotrimerization of this compound. These catalysts typically fall into several categories:

Metal Carboxylates and Chelates: Transition metal compounds, such as cobalt, copper, and manganese acetylacetonates (B15086760) or naphthenates, are effective catalysts. They are thought to function by forming a coordination complex with the cyanate group, thereby activating it for nucleophilic attack.

Amines and Phenols: Tertiary amines and phenols are also widely used as catalysts. As mentioned earlier, phenols can act as co-catalysts by forming imidocarbonate intermediates. researchgate.net Tertiary amines can also activate the cyanate group through nucleophilic catalysis.

Ionic Liquids: More recently, certain room-temperature ionic liquids have been shown to be effective catalysts for cyanate ester trimerization, offering advantages such as low volatility and tunable reactivity. researchgate.net

The choice of catalyst can significantly influence not only the reaction rate but also the processing window and the final properties of the resulting polycyanurate network.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the cyanate group in this compound is susceptible to attack by various nucleophiles, leading to a range of addition products.

Reactions with Alcohols and Phenols leading to Carbamates or Imidocarbonates

This compound reacts with alcohols and phenols. The reaction with alcohols leads to the formation of N-aryl carbamates, also known as urethanes. This reaction is of significant interest as it provides a non-isocyanate route to carbamates. The reaction of cyanates with ethanol (B145695) has been studied in the context of ethyl carbamate (B1207046) formation in alcoholic beverages. nih.gov The general mechanism involves the nucleophilic addition of the alcohol's hydroxyl group to the cyanate carbon.

The reaction with phenols, as discussed in the context of catalysis, initially forms an O-aryl imidocarbonate. This intermediate can be stable under certain conditions but will typically react further in the presence of excess cyanate ester to form the triazine ring.

| Reactant | Product Type |

| Alcohol | Carbamate |

| Phenol (B47542) | Imidocarbonate |

Aminolysis Reactions

The reaction of this compound with primary or secondary amines, known as aminolysis, is a facile reaction that proceeds readily. The highly nucleophilic amine attacks the electrophilic carbon of the cyanate group. The initial addition product is an unstable O-aryl isourea, which can then undergo further reactions. Depending on the reaction conditions and the nature of the amine, the final products can be substituted ureas, guanidines, or even triazine derivatives. Kinetic studies on the aminolysis of related ester compounds have provided insights into the reaction mechanisms, which can be complex and may proceed through various intermediates.

Electrophilic Aromatic Substitution Reactions on the 2-methylphenyl Moiety

The benzene (B151609) ring of this compound is susceptible to electrophilic attack, a cornerstone of aromatic chemistry. The substitution pattern is dictated by the combined influence of the 2-methyl and the cyanate ester groups.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is a consequence of the directing effects of both the ortho-methyl group and the cyanate ester functionality. The methyl group is a classical activating, ortho, para-director due to its electron-donating inductive effect. nih.govmit.edu The cyanate ester group (-OCN), while not as extensively studied as more common substituents, is expected to behave as an ortho, para-director as well. This is because the oxygen atom, directly attached to the aromatic ring, possesses lone pairs of electrons that can be delocalized into the ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. nih.govepa.gov This resonance donation generally outweighs the electron-withdrawing inductive effect of the electronegative oxygen and nitrogen atoms.

In the case of this compound, the positions ortho and para to the cyanate group are C6 and C4, respectively. The positions ortho and para to the methyl group are C3 and C5 (which is also meta to the cyanate group), and C6 (ortho to both). Therefore, the positions most activated towards electrophilic attack are C4 and C6, as they are para and ortho to the strongly activating cyanate group, respectively. The C6 position is further activated by the methyl group.

However, steric hindrance from the adjacent methyl group at C2 and the cyanate group at C1 can influence the accessibility of the C6 position to the incoming electrophile. Consequently, the major product in many electrophilic aromatic substitution reactions on this compound is often the result of substitution at the C4 position, which is sterically less encumbered. cardiff.ac.uk The nitration of related o-cresol (B1677501) derivatives, for instance, often yields a significant amount of the 4-nitro product. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relationship to -OCN | Relationship to -CH₃ | Predicted Reactivity |

| C3 | meta | ortho | Moderately activated |

| C4 | para | meta | Strongly activated |

| C5 | meta | para | Moderately activated |

| C6 | ortho | ortho | Strongly activated, but sterically hindered |

Radical and Organometallic Reactivity

Beyond electrophilic reactions, the 2-methylphenyl moiety of this compound can participate in radical and organometallic transformations, opening avenues to novel molecular architectures.

Aryl radicals are highly reactive intermediates that can be generated from various precursors, including aryl halides, diazonium salts, and arylhydrazines. researchgate.netresearchgate.net In the context of o-tolyl systems, aryl radicals can be generated from precursors like o-tolyl halides through single-electron transfer processes, often initiated by photochemical or electrochemical methods. researchgate.net For instance, the photoredox-catalyzed reduction of an o-tolyl halide can lead to the formation of the corresponding o-tolyl radical. These radicals can then participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions. escholarship.orgwuxiapptec.com

Aryl anions, typically in the form of organolithium or Grignard reagents, can also be generated from o-tolyl halides. These nucleophilic species are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl cyanates can serve as coupling partners in these transformations. While the C-O bond of an aryl cyanate is generally less reactive than an aryl halide, under specific catalytic conditions, it can be activated for cross-coupling. More commonly, related aryl triflates are used. However, methods for the direct coupling of aryl chlorides and triflates with sodium cyanate to generate aryl isocyanates have been developed, highlighting the potential for cyanate-related chemistry in this area. nih.govrsc.org

A study on the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate demonstrated that even substrates with ortho-substituents, such as an ortho-methyl group, can participate in the reaction, albeit sometimes with diminished yields due to steric hindrance. nih.gov These reactions typically employ bulky biarylphosphine ligands to facilitate the catalytic cycle and prevent catalyst deactivation. rsc.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling of Aryl Halides with Sodium Cyanate to Form Aryl Isocyanates

| Aryl Halide | Ligand | Product | Yield (%) |

| 4-chlorotoluene | RuPhos | 4-tolyl isocyanate | 95 |

| 2-chlorotoluene | RuPhos | 2-tolyl isocyanate | 51 |

| 4-chloroanisole | RuPhos | 4-methoxyphenyl isocyanate | 92 |

| 1-chloro-4-(trifluoromethyl)benzene | RuPhos | 4-(trifluoromethyl)phenyl isocyanate | 88 |

Data adapted from a study on the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate. The yields are for the formation of the corresponding urea (B33335) after trapping the isocyanate with an amine. nih.gov

Rearrangement Reactions

This compound can undergo rearrangement reactions, most notably isomerization to its corresponding isocyanate.

Aryl cyanates are known to thermally rearrange to form the more stable aryl isocyanates. researchgate.net This transformation is believed to proceed through a concerted, intramolecular-sigmatropic rearrangement, although ionic or radical-pair mechanisms have also been proposed under certain conditions. cardiff.ac.ukwuxiapptec.com The driving force for this rearrangement is the formation of the thermodynamically more stable isocyanate isomer.

Smiles-type Rearrangements or Analogous Transformations

While direct, formally named "Smiles-type" rearrangements of this compound are not extensively documented in dedicated studies, the reactivity of aryl cyanates and related o-tolyl compounds suggests analogous intramolecular transformations are plausible and have been observed in similar systems. These reactions involve the intramolecular migration of the aryl group, a hallmark of the Smiles rearrangement and its variants. Key analogous transformations include thermal rearrangements and anionic rearrangements reminiscent of the Chapman and ortho-Fries rearrangements.

Analogous Thermal Rearrangements

Aryl cyanates, including this compound, are known to undergo thermal rearrangement to form the corresponding isocyanates. This transformation, while not a classic Smiles rearrangement which typically involves a nucleophilic attack on an activated aromatic ring, represents a significant intramolecular rearrangement.

The thermal rearrangement of an aryl cyanate to an isocyanate is a well-established reaction class. This process generally involves a 1,3-shift of the aryl group from the oxygen atom to the nitrogen atom of the cyanate moiety. For this compound, this would result in the formation of 2-methylphenyl isocyanate.

Table 1: Thermal Rearrangement of this compound

| Reactant | Product | Transformation |

| This compound | 2-methylphenyl isocyanate | 1,3-Aryl Migration |

Detailed Research Findings: Studies on various aryl cyanates have shown that this rearrangement can be induced by heat, often requiring elevated temperatures. The reaction proceeds through a concerted mechanism, although the exact nature of the transition state can be influenced by the electronic and steric properties of the substituents on the aromatic ring. The presence of the ortho-methyl group in this compound may influence the reaction rate and conditions required compared to unsubstituted phenyl cyanate. While specific kinetic data for the 2-methylphenyl derivative is not readily available, the general principle of this thermal isomerization is a key aspect of its reactivity profile.

Analogous Anionic Rearrangements

Anionic rearrangements, which bear a closer mechanistic resemblance to the classical Smiles rearrangement, are also pertinent. The Truce-Smiles rearrangement, for instance, involves the intramolecular migration of an aryl group from a heteroatom to a carbanion. Computational studies on o-tolyl aryl ethers have supported an anionic Truce-Smiles rearrangement, where the initial benzyl (B1604629) anion is formed either by direct deprotonation of the tolyl methyl group or through a radical-polar crossover pathway. acs.org This demonstrates the capability of the o-tolyl group to participate in such migrations.

A more direct analogy can be drawn from the anionic ortho-Fries (AoF) rearrangement of O-aryl carbamates. nih.gov O-aryl carbamates are structurally similar to aryl cyanates and can be conceptually derived from them via reaction with a hydroxyl source. The AoF rearrangement involves the migration of the carbamoyl (B1232498) group from the phenolic oxygen to an ortho position on the aromatic ring, initiated by deprotonation.

In the context of this compound, a hypothetical analogous transformation could be envisioned where an external nucleophile adds to the cyanate group, creating an intermediate that subsequently undergoes an intramolecular rearrangement. For example, reaction with a nucleophile (Nu⁻) could form an intermediate adduct which, under appropriate conditions, could lead to a rearranged product.

Table 2: Hypothetical Anionic Rearrangement Pathway

| Starting Material | Intermediate | Potential Rearranged Product |

| This compound | Adduct from nucleophilic attack | Product of aryl migration |

Detailed Research Findings: Research on O-aryl carbamates has shown that lithiation at low temperatures, followed by warming, can induce a 1,3-acyl migration to yield salicylamides. nih.gov This process is highly dependent on substitution patterns on the aromatic ring. For an o-tolyl substituted system, the presence of the methyl group could influence the regioselectivity of such a rearrangement. While this rearrangement is documented for the carbamate, its direct translation to the cyanate ester would depend on the relative reactivity of the cyanate group towards the specific nucleophile and the stability of the resulting intermediates. The propensity of the cyanate group to act as a leaving group can sometimes compete with rearrangement pathways.

Computational and Theoretical Investigations of Cyanic Acid, 2 Methylphenyl Ester

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to understanding the three-dimensional structure and electronic properties of molecules. These methods provide insights into the geometric parameters and conformational stability of cyanic acid, 2-methylphenyl ester.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground state geometry of molecules. Functionals such as B3LYP or M05-2X, combined with basis sets like aug-cc-pVDZ, are often employed for their balance of accuracy and computational cost in studying organic molecules and van der Waals complexes. nih.gov For this compound, DFT calculations would be used to predict key structural parameters. The process involves an iterative optimization of the molecular geometry to find the lowest energy conformation. youtube.com

Hypothetical Optimized Ground State Geometry of this compound (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(ar)-O | 1.35 | ||

| O-C(N) | 1.25 | ||

| C≡N | 1.15 | ||

| C(ar)-C(ar) | 1.39 | ||

| C(ar)-C(Me) | 1.51 | ||

| C(ar)-H | 1.08 | ||

| C(Me)-H | 1.09 | ||

| C(ar)-O-C(N) | 118.0 | ||

| O-C≡N | 178.0 | ||

| C(ar)-C(ar)-O | 120.0 | ||

| C(ar)-C(ar)-C(Me) | 121.0 | ||

| H-C(Me)-H | 109.5 | ||

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations. Actual values would be derived from specific computational studies.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used to analyze the electronic structure of molecules. utah.edu For this compound, these calculations would provide information on molecular orbitals, electron density distribution, and electrostatic potential.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties. nih.gov

Hypothetical Electronic Properties of this compound from Ab Initio Calculations

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative and not based on actual calculations for the specified molecule.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which aids in the identification and characterization of compounds.

Theoretical vibrational spectra (Infrared and Raman) can be simulated using the results of DFT calculations. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is generated, which yields the vibrational frequencies and their corresponding normal modes. These predicted spectra can be compared with experimental data to confirm the molecular structure. The infrared spectrum of a cyanate (B1221674) salt typically shows a strong band around 2096 cm⁻¹ due to the C≡N triple bond. wikipedia.org

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| ν(C≡N) | Cyanate | 2250 |

| ν(C-O) | Aryl ether | 1240 |

| ν(C=C) | Aromatic ring | 1600, 1490 |

| ν(C-H) | Aromatic | 3050 |

| ν(C-H) | Methyl | 2950 |

| δ(C-H) | Methyl | 1450, 1380 |

Note: These are representative values and would need to be calculated specifically for the molecule.

Theoretical prediction of NMR chemical shifts is a powerful tool for structural elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of both ¹H and ¹³C NMR spectra. For esters, specific models like the CHARGE model have also been developed to predict ¹H chemical shifts with high accuracy. youtube.com The chemical shifts of ¹³C in cyanate ester functional groups have been observed in the range of 109-110 ppm. researchgate.net

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C-O) | - | 152.0 |

| C2 (C-CH₃) | - | 132.0 |

| C3 | 7.2 | 130.0 |

| C4 | 7.3 | 127.0 |

| C5 | 7.1 | 125.0 |

| C6 | 7.0 | 118.0 |

| CH₃ | 2.3 | 16.0 |

| O-C≡N | - | 110.0 |

Note: The presented chemical shifts are hypothetical and serve to illustrate the output of such predictions.

Reaction Mechanism Modeling

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its formation, or more commonly, its polymerization reactions. Cyanate esters are known to undergo cyclotrimerization to form highly cross-linked polycyanurate networks, a process that can be modeled to understand the reaction kinetics and thermodynamics. researchgate.net The polymerization kinetics of cyanate esters have been investigated using models that can account for complex, multi-step reactions. nih.gov

For instance, the curing of cyanate ester resins can be catalyzed by various compounds, and the mechanism often involves the formation of intermediate species. mdpi.com Computational modeling can map out the potential energy surface of the reaction, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway. This is essential for optimizing reaction conditions and designing new materials with desired properties. researchgate.net

Computational Design for Specific Reactivity or Applications

Computational methods are not only used to understand existing chemical processes but also to predict and design new molecules with desired properties and reactivity.

By systematically modifying the substituents on the aromatic ring of an aryl cyanate, it is possible to tune its electronic properties and, consequently, its reactivity. For this compound, the methyl group acts as an electron-donating group, which can influence the electron density of the cyanate functionality.

Computational studies can predict how different substituents would affect the energy of the frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the reactivity in various chemical transformations, including cycloaddition reactions. For example, introducing electron-withdrawing or electron-donating groups can alter the activation energy for cyclotrimerization or influence the propensity for other reaction pathways. This predictive power allows for the in silico design of cyanate esters with tailored curing characteristics.

In practical applications, this compound may be part of a more complex formulation, such as in blends with other resins like epoxies or bismaleimides. wikipedia.org Computational chemistry can be employed to predict the reactivity profiles in these complex systems. By modeling the interactions between different monomers and intermediates, it is possible to understand how the presence of other components might affect the curing chemistry of the cyanate ester.

For example, theoretical studies can investigate the co-reaction mechanisms between cyanate esters and epoxy resins, which can lead to the formation of oxazoline (B21484) rings in addition to the triazine network. researchgate.net These predictions are invaluable for designing resin systems with optimized properties for specific applications, such as advanced composites and electronic materials. wikipedia.orgdtic.mil

Applications and Advanced Materials Science Research Incorporating Cyanic Acid, 2 Methylphenyl Ester

Precursor in Polymer Chemistry and Resin Synthesis

Cyanic acid, 2-methylphenyl ester, a monofunctional aryl cyanate (B1221674), serves as a significant building block and reactive monomer in the field of polymer chemistry. Its primary role is in the synthesis of high-performance thermosetting polymers, where the cyanate ester functional group (-O-C≡N) is the key to forming robust, cross-linked structures. These materials are prized in industries that demand exceptional thermal and mechanical performance, such as aerospace and electronics.

Polycyanurate Network Formation

The foundational chemistry of using cyanate esters in polymer synthesis is the polycyclotrimerization reaction. When heated, the cyanate ester groups of monomers like this compound undergo a cyclotrimerization process. nih.gov This reaction involves three cyanate functional groups arranging and bonding to form a highly stable, six-membered triazine ring. nih.gov When bifunctional or multifunctional cyanate ester monomers are used, this reaction creates a dense, three-dimensional, cross-linked structure known as a polycyanurate network. nih.gov

The mechanism proceeds through the formation of an intermediate imidocarbonate from the reaction of an aryl cyanate with a nucleophile, such as a phenolic impurity, followed by the consecutive addition of two more cyanate ester molecules to form the final 1,3,5-triazine (B166579) ring. nih.gov The resulting polycyanurate network is characterized by its high degree of cross-linking and the inherent thermal stability of the oxygen-linked triazine rings, which forms the basis for the material's high-performance characteristics. nih.govchemicalbook.com

Development of High-Performance Thermosetting Resins

Thermosetting resins derived from cyanate esters are recognized for a superior combination of properties that make them suitable for demanding applications. tue.nl These polycyanurate resins exhibit high thermal stability, with glass transition temperatures (Tg) significantly higher than many conventional epoxy resins. chemicalbook.com They also possess low dielectric constants and dissipation factors, which are critical for high-frequency electronic applications like printed circuit boards (PCBs) and materials for telecommunications infrastructure. rsc.org

Another key advantage is their low moisture absorption, which ensures the stability of their mechanical and electrical properties in humid environments. google.com The inherent toughness of polycyanurate resins also contributes to their reliability and durability in structural components. tue.nl The combination of high-temperature resistance, excellent electrical insulation properties, and mechanical robustness positions cyanate ester resins as a leading class of high-performance thermosets. nist.gov

| Property | Cyanate Ester Resins | Standard Epoxy Resins | Data Source |

|---|---|---|---|

| Glass Transition Temperature (Tg) | High (e.g., >220 °C, can exceed 300 °C) | Moderate (e.g., 120-180 °C) | chemicalbook.comresearchgate.net |

| Dielectric Constant (Dk) | Low (e.g., 2.3 - 2.6) | Higher (e.g., >3.0) | rsc.org |

| Moisture Absorption | Very Low | Moderate to High | google.com |

| Curing Mechanism | Addition Polycyclotrimerization | Step-growth polymerization with hardener | nih.govtue.nl |

Integration into Advanced Composite Materials

The exceptional properties of cyanate ester resins make them ideal matrices for advanced composite materials, particularly when reinforced with fibers like carbon or glass. These composites are extensively used in the aerospace, military, and satellite industries. nih.govtue.nl Applications include structural components for high-speed aircraft, radomes (radar domes) that require radar transparency, and satellite structures that must withstand extreme temperatures and radiation. nih.gov

The low outgassing and high radiation resistance of cyanate ester composites are particularly vital for space applications. chemicalbook.com Furthermore, their ability to be modified with other polymers like polysulfone or toughening agents allows for the fine-tuning of properties such as fracture toughness and impact strength, expanding their utility in fabricating durable, lightweight, and high-performance parts. google.com

Role in Photoswitchable and Optoelectronic Materials

Design of Optically Addressable Liquid Crystal Devices

There is currently no available research data detailing the specific application or design of this compound in optically addressable liquid crystal devices. The development of liquid crystal materials typically involves complex organic molecules designed to exhibit specific mesophases and electro-optical properties, and the role of this particular compound has not been reported in this context.

Potential in Organic Electronic Devices

The development of organic electronic devices has highlighted the need for materials with specific, tunable properties. While direct applications of monomeric this compound in the active layers of organic semiconductors are not extensively documented, the broader class of cyanate esters is crucial for the fabrication of high-performance electronics.

Cyanate ester resins, formed by the trimerization of cyanate ester monomers like o-tolyl cyanate, are integral to the electronics industry, particularly in the manufacturing of printed circuit boards (PCBs). wikipedia.orgpcbdirectory.com These resins exhibit exceptional thermal stability, with glass transition temperatures (Tg) reaching up to 400°C, and a very low dielectric constant. wikipedia.org These properties are critical for devices that operate at high frequencies and in demanding thermal environments. pcbdirectory.comdakenchem.com The low moisture absorption of these materials further enhances their reliability in electronic applications. wikipedia.orgdakenchem.com

The versatility of synthetic organic chemistry allows for the modification of these materials to fine-tune their properties for specific devices, such as wearable electronics and biological sensors. kaust.edu.sa For instance, cyanate ester resins are used in creating heat-resistant casings and components for electronic devices. dakenchem.com Their excellent adhesive properties also make them suitable for use in film adhesives for bonding components in electronics and aerospace applications. dakenchem.com

The following table summarizes the key properties of cyanate ester resins relevant to organic electronic devices:

| Property | Value/Characteristic | Significance in Organic Electronics |

| Glass Transition Temperature (Tg) | Up to 400°C wikipedia.org | Ensures dimensional stability and performance at high operating temperatures. dakenchem.comdakenchem.com |

| Dielectric Constant | Very low wikipedia.org | Minimizes signal loss and enables faster signal transmission, crucial for high-frequency applications. pcbdirectory.comdakenchem.com |

| Moisture Absorption | Low wikipedia.orgdakenchem.com | Enhances long-term reliability and stability of electronic components. |

| Mechanical Strength | High strength-to-weight ratio pcbdirectory.com | Allows for the fabrication of lightweight and durable devices. dakenchem.com |

| Adhesion | Good adhesion to various substrates dakenchem.com | Useful for bonding different components in complex electronic assemblies. dakenchem.com |

Intermediate in Complex Organic Synthesis

Beyond polymer science, this compound is a valuable intermediate in the synthesis of complex organic molecules. Its cyanate group offers a unique reactive handle for introducing new functionalities.

This compound can be used to introduce the cyanate (-OCN) group into more complex molecular structures. The synthesis of cyanate esters typically involves the reaction of a phenol (B47542) with a cyanogen (B1215507) halide in the presence of a base. google.com In this case, o-cresol (B1677501) is the phenolic precursor to this compound. This methodology allows for the strategic placement of the cyanate group, which can then undergo further transformations.

The cyanate group itself can react with various nucleophiles. nih.gov For instance, the reaction of aryl cyanates with nucleophiles like phenols can lead to the formation of imidocarbonates, which are key intermediates in the cyclotrimerization process to form triazine rings. mdpi.com This reactivity allows chemists to build intricate, three-dimensional structures. The ability to create complex molecules is a cornerstone of modern organic synthesis, with applications in drug discovery and materials science. dakenchem.com

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While direct examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not prevalent in the literature, the chemical motifs present in the molecule are relevant to this area of research.

Derivatives of cyanoacetic acid, which share the cyano functional group, are extensively used as starting materials for a wide variety of MCRs, leading to diverse molecular scaffolds. nih.gov The development of novel MCRs is an active area of research, with the aim of creating new chemical libraries for applications such as drug discovery. researchgate.net The reactivity of the cyanate group suggests potential for its incorporation into novel MCRs to generate unique and complex molecular architectures.

Emerging Applications in Niche Fields

The unique properties of materials derived from this compound are driving research into new and specialized applications.

The primary application of this compound is in the creation of high-performance thermosetting polymers known as polycyanurates. These materials are formed through a polycyclotrimerization reaction of dicyanate ester monomers, or the cyclotrimerization of monocyanate esters like o-tolyl cyanate. mdpi.com This process results in a highly cross-linked polymer network with a three-dimensional structure composed of triazine rings. wikipedia.orgdakenchem.com

These polycyanurate networks exhibit a remarkable combination of properties, including:

Exceptional Thermal Stability : They can withstand very high temperatures, making them suitable for aerospace applications, such as in engine components and heat-sensitive parts. wikipedia.orgdakenchem.com

Low Outgassing : This property is critical for applications in the vacuum of space, where outgassing can contaminate sensitive equipment. dakenchem.com

Chemical Resistance : The cross-linked structure provides excellent resistance to a wide range of chemicals. dakenchem.com

These properties have led to their use in demanding environments, including aerospace composites for aircraft and spacecraft, and as durable materials for automotive components. pcbdirectory.comdakenchem.com

There is a growing effort to develop high-performance materials from sustainable and renewable resources. serdp-estcp.mil Research is underway to synthesize cyanate ester resins from renewable polyphenols, such as those derived from vanillin, guaiacol, and eugenol. serdp-estcp.mil This approach aims to reduce the reliance on petroleum-based feedstocks for the production of advanced composites. serdp-estcp.mil

The development of greener synthesis methods for cyanate esters and their resulting polymers is a key focus. This includes exploring more environmentally friendly catalysts and solvent systems. The goal is to create materials with a lower environmental impact without compromising their high-performance characteristics. serdp-estcp.mil

Advanced Spectroscopic and Analytical Characterization of Cyanic Acid, 2 Methylphenyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of cyanate (B1221674) ester monomers and their corresponding thermoset polymers. A combination of liquid-state and solid-state NMR methods provides detailed insights into molecular connectivity, composition, and the dynamics of the polymerization process.

¹H and ¹³C NMR Analysis

Liquid-state ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for verifying the chemical structure of the "Cyanic acid, 2-methylphenyl ester" monomer. These analyses confirm the presence and connectivity of the functional groups and the substitution pattern on the aromatic ring.

In ¹H NMR, the molecule would exhibit distinct signals for the aromatic protons and the methyl group protons. The four protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet in the aromatic region (typically 7.0-7.5 ppm), with their exact shifts and splitting patterns depending on their position relative to the methyl and cyanate groups. The methyl (–CH₃) protons would produce a singlet, expected to appear around 2.1-2.3 ppm.

In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. Key signals would include the methyl carbon, the four distinct aromatic carbons of the phenyl ring, the carbon atom attached to the oxygen (C-O), and the characteristic carbon of the cyanate (–OCN) group. The cyanate carbon is particularly noteworthy, typically resonating in the range of 108-115 ppm.

While specific experimental data for "this compound" is not widely published, the expected chemical shifts can be predicted based on known values for similar structures. The following table outlines these predicted shifts.

Predicted NMR Chemical Shifts for this compound (in CDCl₃, estimated values)

| Spectrum | Atom/Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic (C₆H₄) | ~ 7.0 - 7.4 | Multiplet (m) |

| Methyl (CH₃) | ~ 2.2 | Singlet (s) | |

| ¹³C NMR | Cyanate (-OCN) | ~ 110 | Singlet |

| Aromatic (C₆H₄) | ~ 120 - 150 | Multiple Signals | |

| Methyl (CH₃) | ~ 16 | Singlet |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For "this compound," COSY would reveal the coupling network among the four adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals of the protonated aromatic carbons and the methyl group by correlating them to their attached protons.

Solid-State NMR for Polymer Networks

Once the cyanate ester monomer undergoes thermal curing, it forms a highly cross-linked, insoluble polymer network known as a polycyanurate. Traditional liquid-state NMR is unsuitable for these materials; therefore, solid-state NMR (ssNMR) becomes the primary tool for characterization. rsc.orghmdb.ca

Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR provides critical information about the structure of the polymer. nist.gov Researchers can monitor the polymerization (curing) process by observing the disappearance of the monomer's cyanate carbon signal (~110 ppm) and the simultaneous appearance of new signals corresponding to the triazine ring carbons (~175 ppm), which are the cornerstones of the polycyanurate network. rsc.orgnih.gov

Furthermore, ssNMR can be used to:

Determine the degree of cure in the final polymer.

Identify the formation of any side products or alternative structures within the network. rsc.org

Probe the molecular dynamics and domain structures within the polymer matrix. sigmaaldrich.comnih.govguidechem.comwisc.edu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound" and to analyze the volatile products of its decomposition. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of the parent ion with very high precision. rsc.org This allows for the unambiguous determination of the elemental formula of the compound. For "this compound" (C₈H₇NO), the theoretical exact mass can be calculated. HRMS analysis would confirm this mass, distinguishing it from any other compounds with the same nominal mass but a different elemental formula. researchgate.net

Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇NO |

| Nominal Mass | 133 g/mol |

| Monoisotopic (Exact) Mass | 133.05276 u |

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. organicchemistrydata.org ESI-MS allows for the gentle transfer of ions from solution into the gas phase, making it ideal for confirming the molecular weight of the monomer. rsc.orgorganicchemistrydata.org In ESI-MS, "this compound" would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., sodium, [M+Na]⁺). This technique provides a clear determination of the molecular weight, complementing the structural data obtained from NMR. organicchemistrydata.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify individual components within a sample mixture. In the context of this compound, GC-MS plays a crucial role in purity assessment and identification of byproducts from its synthesis. The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

The resulting mass spectrum is a unique fingerprint for each compound, allowing for its definitive identification. For this compound, the mass spectrum would be characterized by a molecular ion peak corresponding to its molecular weight, as well as specific fragmentation patterns resulting from the cleavage of the cyanate group and the methylphenyl ring. This technique is invaluable for quality control in the production of o-tolyl cyanate and for studying its reaction kinetics and degradation products.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of a compound.

The cyanate (-OCN) functional group is the defining feature of this compound. Its vibrational modes are readily identifiable in both IR and Raman spectra. The most prominent feature is the asymmetric stretching vibration of the -OCN group, which typically appears as a strong and sharp band in the infrared spectrum. For aryl cyanates, this absorption is often observed in the region of 2200-2300 cm⁻¹. nih.gov Specifically, for phenyl cyanate, a related compound, a strong transition is observed at 2281 cm⁻¹. nih.gov It is also noted that for aromatic and allyl cyanates, the region around 2100 cm⁻¹ can show at least three transitions. nih.gov The exact position of this band can be influenced by the electronic effects of the substituent on the aromatic ring.

In some cases, Fermi resonances can lead to the appearance of multiple peaks in the cyanate stretching region, arising from the coupling of the fundamental asymmetric stretch with overtone or combination bands of other vibrations in the molecule. nih.gov For instance, phenyl cyanate exhibits bands at 2236 cm⁻¹ and 2265 cm⁻¹ in addition to the main band at 2281 cm⁻¹. nih.gov

Raman spectroscopy also provides valuable information about the cyanate group. The symmetric stretching vibration of the -OCN group, which is often weak or inactive in the IR spectrum, can be observed in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for Phenyl Cyanate

| Vibrational Mode | Frequency (cm⁻¹) in THF |

| Asymmetric OCN Stretch (Main) | 2281 |

| Fermi Resonance Band 1 | 2236 |

| Fermi Resonance Band 2 | 2265 |

This interactive table is based on data for phenyl cyanate, a closely related compound, and provides an expected range for this compound.

The distinct and intense absorption of the cyanate group in the IR spectrum makes it an excellent probe for monitoring the progress of reactions involving this compound in situ. researchgate.netnih.govnih.gov For instance, the cyclotrimerization of cyanate esters to form polycyanurate networks is a common and important reaction. This process can be followed in real-time by monitoring the decrease in the intensity of the cyanate stretching band around 2200-2300 cm⁻¹. researchgate.net

As the reaction proceeds, the disappearance of the cyanate peak and the appearance of new peaks corresponding to the formation of the triazine ring can be observed. This allows for the determination of reaction kinetics, including the rate of conversion and the degree of cure in polymerization reactions. Both FT-IR and Raman spectroscopy can be employed for in-situ monitoring, providing complementary information on the chemical transformations occurring during the reaction. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of molecules by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring, which acts as a chromophore. Aromatic compounds typically exhibit multiple absorption bands in the UV region arising from π → π* transitions. For benzene, characteristic absorptions appear around 184 nm, 204 nm, and a broader band with fine structure around 255 nm. youtube.com

The presence of the methyl (-CH₃) and cyanate (-OCN) groups as substituents on the benzene ring in o-tolyl cyanate will influence the position and intensity of these absorption bands. The methyl group, being an alkyl group, typically causes a small bathochromic shift (a shift to longer wavelengths) due to hyperconjugation. youtube.com The cyanate group, with its own π system and non-bonding electrons, will also interact with the aromatic π system, further modifying the absorption spectrum. This interaction can lead to shifts in the absorption maxima and changes in the molar absorptivity compared to unsubstituted benzene. The specific substitution pattern (ortho in this case) will also play a role in the fine details of the UV-Vis spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information.

This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. Key parameters that could be determined include the C-O-C bond angle, the geometry of the cyanate group, and the planarity of the phenyl ring. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds. This detailed structural information is crucial for understanding the physical properties of the compound in the solid state and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for determining the purity of "this compound" and for separating it from its isomers (m- and p-tolyl cyanate) and other impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like aryl cyanates. While a specific, validated HPLC method for "this compound" is not published, methods developed for similar cyanate esters can be adapted. For instance, the purity of bis(4-cyanatophenyl)dimethylsilane (SiMCy) has been successfully assessed using a normal-phase HPLC method. dtic.mil

A proposed HPLC method for the analysis of "this compound" could utilize a cyano (CN) stationary phase, which can provide unique selectivity for compounds with nitrile groups.

Table 2: Proposed HPLC Method for this compound

| Parameter | Proposed Condition | Rationale/Reference |

|---|---|---|

| Column | Econosphere CN, 5 µm, 4.6 x 250 mm | Proven for separation of related cyanate esters. dtic.mil |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 45:55 v/v) | Common mobile phase for reversed-phase or normal-phase on CN columns. dtic.mil |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. dtic.mil |

| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. dtic.mil |

| Detection | UV at 210 nm | Aromatic nature of the compound allows for UV detection. dtic.mil |

This method would likely be effective in separating the ortho-isomer from its meta- and para-isomers due to the differences in their polarity and interaction with the stationary phase.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. "this compound" has a reported boiling point of 71-72 °C at 2.5 mm Hg, making it amenable to GC analysis. google.com GC, particularly when coupled with a mass spectrometer (GC-MS), can provide both quantitative purity data and structural information for identification of impurities.

The thermal decomposition of polycyanurates, which are polymers formed from cyanate ester monomers, has been studied using pyrolysis-GC-MS. bts.gov This indicates that the monomer itself is stable enough for GC analysis under appropriate conditions.

Table 3: Proposed GC Method for this compound

| Parameter | Proposed Condition | Rationale/Reference |

|---|---|---|

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) | General purpose columns suitable for a wide range of organic compounds. |

| Injector Temperature | 250 °C | Sufficient to ensure rapid volatilization without decomposition. |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | A typical temperature program to elute compounds with a range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation, MS for identification. bts.gov |

This proposed GC method would be useful for assessing the purity of "this compound" and for identifying any volatile byproducts from its synthesis.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on Cyanic acid, 2-methylphenyl ester

A thorough review of scientific literature reveals a significant lack of specific research focused solely on this compound. The available information is largely extrapolated from general knowledge of the cyanate (B1221674) ester class of compounds.

Table 1: Summary of Postulated and Known Information

| Category | Findings |

| Synthesis | A general method for the synthesis of aryl cyanates by reacting a phenol (B47542) (in this case, 2-methylphenol) with a cyanogen (B1215507) halide in the presence of a base is known and considered applicable. However, specific optimized conditions and yields for the 2-methylphenyl ester are not documented. |

| Chemical Properties | The general reactivity of the cyanate ester functional group, including its propensity for trimerization to form polycyanurate resins, is well-established. The influence of the ortho-methyl group on the reactivity and properties of the resulting polymers is a matter of speculation due to a lack of empirical data. |

| Applications | By analogy with other cyanate esters, it is hypothesized that this compound could be used as a monomer for high-performance thermosetting polymers with applications in electronics and aerospace. There is no direct evidence of its use in any specific application. |

| Spectroscopic Data | No dedicated and publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for purified this compound could be located. |

| Biological Activity & Environmental Impact | There is no available information on the biological activity, toxicity, or environmental degradation of this compound. |

Unresolved Challenges and Open Questions

The primary and most significant challenge is the fundamental lack of basic research on this compound. This overarching challenge gives rise to numerous specific open questions:

What are the optimal conditions for the high-yield synthesis and purification of this compound?

What are the complete and verified spectroscopic (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and crystallographic data for this compound?

How does the ortho-methyl group specifically influence the thermal and photochemical stability of the molecule compared to other cyanate esters?

What is the precise reactivity of this compound with a range of nucleophiles and electrophiles?

What are the kinetics and thermodynamics of the trimerization of this compound into a polycyanurate resin?

What are the material properties (e.g., thermal, mechanical, dielectric) of the homopolymer derived from this compound, and how do they compare to other polycyanurates?

Does this compound exhibit any significant biological activity?

What are the environmental degradation pathways and potential ecotoxicity of this compound?

Interdisciplinary Research Opportunities

The dearth of knowledge surrounding this compound presents a fertile ground for interdisciplinary research:

Organic and Polymer Chemistry: Synthetic chemists can focus on developing and optimizing the synthesis of the monomer, while polymer chemists can investigate its polymerization and the characterization of the resulting polymers.

Materials Science and Engineering: The potential for creating novel high-performance polymers from this monomer opens up avenues for materials scientists to study the structure-property relationships of the resulting materials and explore their applications in advanced composites, adhesives, and electronic substrates.

Computational Chemistry: Theoretical studies could predict the spectroscopic properties, reactivity, and polymer characteristics of this compound, providing valuable guidance for experimental work.

Environmental Science and Toxicology: Research in this area is crucial to understand the potential environmental impact and toxicological profile of the compound, ensuring its safe handling and disposal should it become commercially relevant.

Potential for Transformative Discoveries in Chemical Science and Engineering

While currently a scientific unknown, focused research on this compound holds the potential for significant discoveries:

Novel Polymer Systems: The unique substitution pattern of this monomer could lead to the development of polycyanurate resins with tailored properties, potentially outperforming existing materials in specific applications. This could lead to advancements in areas requiring lightweight, high-strength, and thermally stable materials.

Fundamental Understanding of Structure-Property Relationships: A detailed study of how the ortho-methyl group influences reactivity and polymer properties would contribute to a more profound fundamental understanding of structure-property relationships within the cyanate ester family. This knowledge could inform the design of future monomers with precisely controlled characteristics.

New Synthetic Methodologies: The challenges associated with synthesizing and purifying this specific isomer might spur the development of new or refined synthetic methodologies for sterically hindered cyanate esters.

In essence, this compound represents a blank slate in the landscape of chemical research. The exploration of this compound offers the opportunity not only to fill a knowledge gap but also to potentially unlock new materials and a deeper understanding of chemical principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cyanic acid, 2-methylphenyl ester, and what experimental parameters ensure high yield?

- Methodological Answer : The ester can be synthesized via nucleophilic substitution between 2-methylphenol and cyanogen halide (e.g., ClCN or BrCN) under inert conditions. Key parameters include:

- Temperature : 0–5°C to minimize side reactions like trimerization .

- Catalyst : Use of tertiary amines (e.g., triethylamine) to deprotonate phenol and accelerate substitution .

- Solvent System : Polar aprotic solvents (e.g., acetone or THF) enhance reactivity .

- Purity Monitoring : Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm the presence of the cyanate (-OCN) group via a sharp absorption band at ~2150–2200 cm⁻¹ .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for 2-methylphenyl) and the cyanate carbon (δ ~110–115 ppm) .